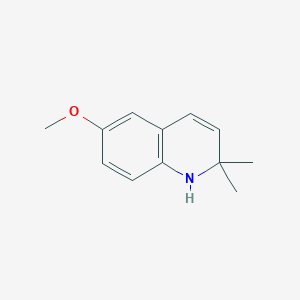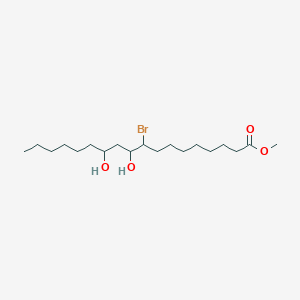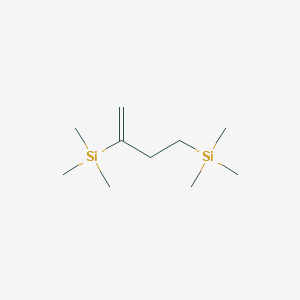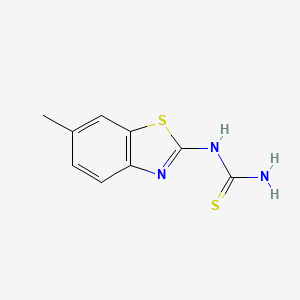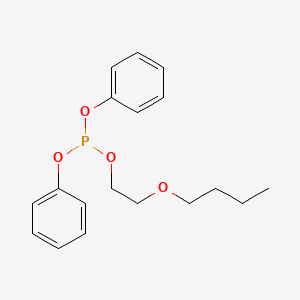
2-Butoxyethyl diphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl diphenyl phosphite is an organophosphorus compound that belongs to the class of phosphite esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a butoxyethyl group. This compound is typically a colorless to pale yellow liquid and is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butoxyethyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-butoxyethanol. The general reaction involves the following steps:
Reaction with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Reaction with 2-Butoxyethanol: The diphenyl phosphite is then reacted with 2-butoxyethanol to form this compound.
The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphite.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: The major product is diphenyl phosphate.
Hydrolysis: The major products are phosphoric acid derivatives.
Substitution: The major products depend on the nucleophile used but generally include substituted phosphites.
Applications De Recherche Scientifique
2-Butoxyethyl diphenyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used as a stabilizer in polymers and as an antioxidant in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-butoxyethyl diphenyl phosphite involves its ability to act as a reducing agent and antioxidant. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The molecular targets include peroxyl radicals and hydroperoxides, which are reduced to less reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- 2-Ethylhexyl diphenyl phosphate
- Triphenyl phosphate
Comparison
2-Butoxyethyl diphenyl phosphite is unique due to its specific combination of butoxyethyl and diphenyl groups, which confer distinct chemical properties such as solubility and reactivity. Compared to tris(2-butoxyethyl) phosphate, it has a lower molecular weight and different solubility characteristics. Compared to 2-ethylhexyl diphenyl phosphate, it has a different alkyl group, which affects its reactivity and applications. Triphenyl phosphate, on the other hand, lacks the butoxyethyl group, making it less versatile in certain applications.
Propriétés
Numéro CAS |
42410-58-2 |
|---|---|
Formule moléculaire |
C18H23O4P |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-butoxyethyl diphenyl phosphite |
InChI |
InChI=1S/C18H23O4P/c1-2-3-14-19-15-16-20-23(21-17-10-6-4-7-11-17)22-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
Clé InChI |
RYXJXGLXSRZLJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




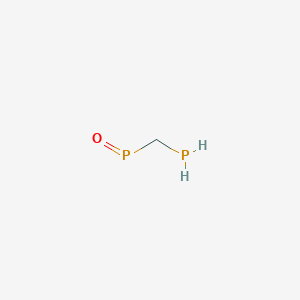
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
